2-Chloro-2-methylhexane
Overview
Description
2-Chloro-2-methylhexane is an organic compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .
Synthesis Analysis
2-Chloro-2-methylhexane is mainly produced by the addition reaction of isoamylene and hydrochloric acid . A computational fluid dynamics (CFD) simulation software was used to simulate the two-phase flow in the micro-channel reactor, and the results were consistent with the experimental results .Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylhexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2-Chloro-2-methylhexane molecule contains a total of 22 bonds .Chemical Reactions Analysis
The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . For halides having unsymmetrical R groups, such as 2-chloro-2-methylhexane, it is possible to form two or more different alkenes, the proportion depending on the relative rates at which the different β hydrogens are removed .Physical And Chemical Properties Analysis
2-Chloro-2-methylhexane has a density of 0.9±0.1 g/cm3, a boiling point of 140.0±8.0 °C at 760 mmHg, and a vapour pressure of 7.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 33.5±16.5 °C .Safety And Hazards
properties
IUPAC Name |
2-chloro-2-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBQLJBYKKAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196006 | |
Record name | 2-Chloro-2-methylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylhexane | |
CAS RN |
4398-65-6 | |
Record name | 2-Chloro-2-methylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-methylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.